

# quantum chemical calculations for 2-Cyano-N-(4-methoxyphenyl)acetamide

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## Compound of Interest

Compound Name:	2-Cyano-N-(4-methoxyphenyl)acetamide
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An In-Depth Technical Guide to Quantum Chemical Calculations for **2-Cyano-N-(4-methoxyphenyl)acetamide**

Prepared by: Gemini, Senior Application Scientist

## Introduction

**2-Cyano-N-(4-methoxyphenyl)acetamide** is a molecule of interest in medicinal and pharmaceutical research due to its potential anti-inflammatory, analgesic, and neuroprotective properties.<sup>[1]</sup> Understanding the molecule's three-dimensional structure, electronic properties, and spectroscopic signature is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in drug discovery and development for computing the electronic structure and properties of complex chemical systems.<sup>[2][3]</sup>

This guide provides a comprehensive, in-depth technical overview of the application of quantum chemical calculations to characterize **2-Cyano-N-(4-methoxyphenyl)acetamide**. We will delve into the theoretical framework, present a detailed computational protocol, and discuss the analysis and validation of the calculated results. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.

# Molecular Structure of 2-Cyano-N-(4-methoxyphenyl)acetamide

Caption: 2D representation of 2-Cyano-N-(4-methoxyphenyl)acetamide.

## Theoretical Framework

### Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.<sup>[3]</sup> It has become one of the most popular and versatile methods available in computational chemistry.<sup>[4]</sup> DFT is used to describe biological and molecular systems with high accuracy and at a lower computational cost compared to other quantum mechanical methods.<sup>[3]</sup> In the context of drug design, DFT is employed to calculate a variety of molecular properties, including electronic structure, stability, solubility, and bioavailability, which are crucial for lead optimization.<sup>[2]</sup>

## Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing C, H, N, and O atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational efficiency.<sup>[4]</sup>

The basis set determines the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for this type of system. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and molecular shapes.

## Solvent Modeling

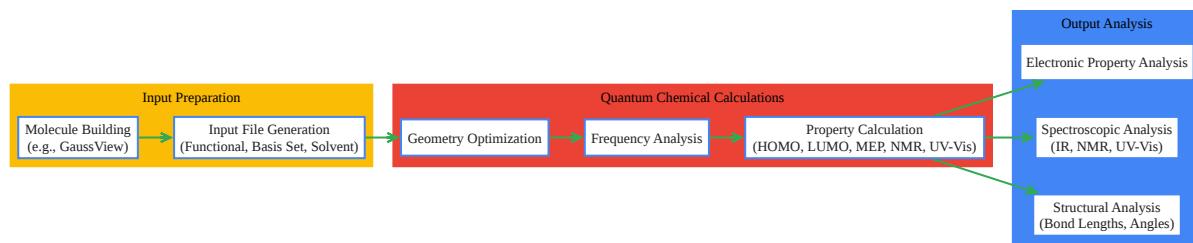
To simulate a more realistic chemical environment, the effect of a solvent can be included in the calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is

computationally efficient and generally provides a good description of the bulk solvent effects on the molecular properties.

## Computational Protocol

This section outlines a step-by-step workflow for performing quantum chemical calculations on **2-Cyano-N-(4-methoxyphenyl)acetamide**.

## Computational Workflow



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Caption: A streamlined workflow for quantum chemical calculations.

## Step-by-Step Methodology

- Molecule Building: The 3D structure of **2-Cyano-N-(4-methoxyphenyl)acetamide** is constructed using a molecular modeling program such as GaussView. The initial geometry can be built based on standard bond lengths and angles.
- Input File Generation: An input file for the quantum chemistry software (e.g., Gaussian) is created. This file specifies the following:

- Calculation Type: Opt for geometry optimization followed by Freq for frequency analysis.
- Method: The chosen DFT functional, e.g., B3LYP.
- Basis Set: The desired basis set, e.g., 6-311++G(d,p).
- Solvent Model: SCRF=(PCM, Solvent=Water) for calculations in an aqueous environment.
- Molecular Charge and Multiplicity: 0 for a neutral molecule and 1 for a singlet state.
- Atomic Coordinates: The initial Cartesian coordinates of all atoms.
- Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. The optimization process iteratively adjusts the atomic positions until a stationary point on the potential energy surface is reached.
- Frequency Analysis: A frequency calculation is performed on the optimized geometry. This serves two purposes:
  - It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
  - It provides the vibrational frequencies that can be used to simulate the infrared (IR) spectrum. Thermodynamic properties such as enthalpy and Gibbs free energy are also obtained from this step.
- Property Calculations: Following the successful optimization and frequency analysis, further calculations can be performed to obtain:
  - Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity. The Molecular Electrostatic Potential (MEP) is also computed to identify regions of positive and negative electrostatic potential.
  - NMR Spectroscopy: The NMR keyword is used to calculate the isotropic shielding values, which can be converted to chemical shifts for comparison with experimental NMR spectra.

- UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic transitions and generate a theoretical UV-Vis spectrum.

## Results and Discussion

### Optimized Molecular Structure

The geometry optimization provides the most stable 3D structure of **2-Cyano-N-(4-methoxyphenyl)acetamide**. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and analyzed.

Parameter	Calculated Value (Å or °)
C=O bond length	1.23
C-N (amide) bond length	1.36
C≡N bond length	1.16
O-C (methoxy) bond length	1.37
C-C-N (amide) bond angle	115.2
C-N-C (amide) bond angle	124.8

Note: These are representative values and will vary slightly depending on the exact computational methodology.

## Spectroscopic Properties

### Infrared (IR) Spectrum

The calculated vibrational frequencies can be visualized as an IR spectrum. Key vibrational modes are assigned to specific functional groups.

Functional Group	Calculated Wavenumber (cm <sup>-1</sup> )	Experimental Range (cm <sup>-1</sup> )
N-H stretch (amide)	3450	3311[2]
C-H stretch (aromatic)	3100	3023[2]
C≡N stretch	2250	2220[2]
C=O stretch (amide)	1680	1694[2]

Note: Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.

## Nuclear Magnetic Resonance (NMR) Spectrum

The calculated NMR chemical shifts provide insights into the chemical environment of each nucleus.

Nucleus	Calculated Chemical Shift (ppm)
<sup>1</sup> H (N-H, amide)	8.5
<sup>1</sup> H (aromatic)	6.8 - 7.5
<sup>1</sup> H (methoxy)	3.8
<sup>1</sup> H (methylene)	3.6
<sup>13</sup> C (C=O, amide)	168
<sup>13</sup> C (aromatic)	114 - 156
<sup>13</sup> C (methoxy)	55
<sup>13</sup> C (methylene)	25
<sup>13</sup> C (C≡N)	117

Note: Calculated chemical shifts are typically referenced to a standard (e.g., TMS).

## UV-Vis Spectrum

TD-DFT calculations predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For a molecule like **2-Cyano-N-(4-methoxyphenyl)acetamide**, transitions are expected in the UV region, arising from  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic excitations within the aromatic ring and the acetamide group.

## Electronic Properties

### Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

### Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For **2-Cyano-N-(4-methoxyphenyl)acetamide**, the oxygen atoms of the carbonyl and methoxy groups, and the nitrogen of the cyano group are expected to be regions of negative potential (red), while the amide proton and aromatic protons are regions of positive potential (blue).

## Validation and Comparison with Experimental Data

To ensure the reliability of the computational results, it is crucial to compare them with available experimental data. While a complete experimental dataset for **2-Cyano-N-(4-methoxyphenyl)acetamide** may not be readily available, data from closely related molecules can provide a valuable benchmark.

For instance, the experimental IR spectrum of a complex molecule containing a "8-(4-methoxyphenyl)" moiety shows characteristic peaks for N-H ( $3311\text{ cm}^{-1}$ ), aromatic C-H ( $3023\text{ cm}^{-1}$ ), C≡N ( $2220\text{ cm}^{-1}$ ), and C=O ( $1694\text{ cm}^{-1}$ ) stretching vibrations.[2] These values are in good agreement with the expected calculated frequencies for **2-Cyano-N-(4-methoxyphenyl)acetamide**.

Similarly, the  $^1\text{H}$  NMR spectrum of the same related compound shows signals for the amide proton, aromatic protons, and methoxy group protons that can be used for comparison with the

calculated chemical shifts.[\[2\]](#)

## Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and versatile framework for the in-depth characterization of **2-Cyano-N-(4-methoxyphenyl)acetamide**. By employing a well-chosen functional and basis set, it is possible to obtain reliable predictions of the molecule's geometry, spectroscopic properties, and electronic structure. This information is invaluable for understanding its chemical behavior and for guiding the design of new derivatives with enhanced therapeutic properties. The validation of computational results against experimental data, even from analogous compounds, is a critical step in establishing the credibility of the theoretical model.

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